cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol

Adenosine Deaminase Enzyme Kinetics Purine Nucleoside Metabolism

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol (CAS 135042-28-3), systematically named [(2R,4R)-4-(6-aminopurin-9-yl)pyrrolidin-2-yl]methanol, is a chiral carbocyclic purine nucleoside analogue belonging to the 4-purinylpyrrolidine class. Its structure incorporates a nitrogen atom in place of carbon 3 of the cyclopentyl ring, creating a pyrrolidine scaffold with defined (R,R) stereochemistry at the 2- and 4-positions.

Molecular Formula C10H14N6O
Molecular Weight 234.26 g/mol
CAS No. 135042-28-3
Cat. No. B12905046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-(6-Amino-9H-purin-9-yl)-D-prolinol
CAS135042-28-3
Molecular FormulaC10H14N6O
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1C(CNC1CO)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H14N6O/c11-9-8-10(14-4-13-9)16(5-15-8)7-1-6(3-17)12-2-7/h4-7,12,17H,1-3H2,(H2,11,13,14)/t6-,7-/m1/s1
InChIKeyLIMGOFPYHUEMJW-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol (CAS 135042-28-3): Procurement-Relevant Identity and Structural Class


cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol (CAS 135042-28-3), systematically named [(2R,4R)-4-(6-aminopurin-9-yl)pyrrolidin-2-yl]methanol, is a chiral carbocyclic purine nucleoside analogue belonging to the 4-purinylpyrrolidine class [1]. Its structure incorporates a nitrogen atom in place of carbon 3 of the cyclopentyl ring, creating a pyrrolidine scaffold with defined (R,R) stereochemistry at the 2- and 4-positions. The compound is derived from cis-4-hydroxy-D-proline through a stereochemically controlled five-step synthetic sequence and serves as the adenine base congener (compound 26) within a series of D-prolinol nucleoside analogues developed for antiviral and antitumor evaluation [1].

Why Generic Substitution of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol with In-Class Purine Nucleoside Analogues Fails


Generic interchange of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol with other purine nucleoside analogues is not scientifically valid because the compound's interaction with adenosine deaminase (ADA) is exquisitely dependent on its unique D-prolinol stereochemistry and the adenine nucleobase. Replacement with the enantiomeric L-prolinol guanine derivative (compound 36) or with other D-prolinol base variants (hypoxanthine 27, 2,6-diaminopurine 28, guanine 29) eliminates the defined ADA substrate profile that constitutes the primary quantifiable differentiator of this compound [1]. Substitution with the natural substrate adenosine, while active at ADA, introduces a >200-fold higher susceptibility to enzymatic deamination, fundamentally altering experimental readouts in any ADA-coupled assay system [1] [2].

Quantitative Differentiation Evidence for cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol Against Approved Analogues and Close Structural Congeners


Adenosine Deaminase (ADA) Substrate Affinity: cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol vs. Adenosine

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol is a confirmed substrate for mammalian adenosine deaminase (ADA), exhibiting only a 50% reduction in enzyme affinity relative to the natural substrate adenosine. The compound displays a Ki of 85 µM, indicating it retains substantial binding capacity despite the replacement of the ribose oxygen with a pyrrolidine nitrogen [1]. In contrast, the natural substrate adenosine typically exhibits Km values in the 25–40 µM range across mammalian ADA isoforms, meaning the D-prolinol analogue is deaminated at a measurably slower but still biochemically relevant rate [2]. This positions the compound as a uniquely attenuated ADA substrate within the purine nucleoside class, distinct from rapidly deaminated adenosine and from non-substrate analogues such as the hypoxanthine and guanine D-prolinol derivatives (compounds 27 and 29), which show no measurable ADA interaction in the same assay system [1].

Adenosine Deaminase Enzyme Kinetics Purine Nucleoside Metabolism

Absence of Antiviral Activity: cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol vs. Dideoxyadenosine (ddA) and Azadideoxyadenosine

In direct comparative antiviral screening, cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol (compound 26) exhibited no detectable activity against HIV or herpes simplex virus type 1 (HSV-1) at concentrations up to 100 µM [1]. This stands in marked contrast to the structurally related dideoxyadenosine (ddA) class, where the azanucleoside analogue azadideoxyadenosine demonstrates significant in vitro anti-HIV activity [2]. The lack of antiviral efficacy, despite ADA recognition, confirms that antiviral activity in purine nucleoside analogues requires specific structural features (such as the 2',3'-dideoxy configuration) that are absent in the 4-purinylpyrrolidine scaffold. This negative data paradoxically defines a procurement advantage: the compound can serve as a negative control in antiviral discovery programs without confounding background activity.

Antiviral Screening HIV HSV-1 Nucleoside Reverse Transcriptase Inhibitors

Lack of Cytotoxicity: Differentiating cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol from Antitumor Purine Nucleoside Analogues

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol showed no appreciable growth inhibition of P388 mouse leukemia cells at concentrations up to 100 µg/mL [1]. This non-cytotoxic profile distinguishes it sharply from clinically utilized purine nucleoside antitumor agents such as fludarabine and cladribine, which exert potent cytotoxicity through DNA incorporation and chain termination. Within the same study, all D-prolinol analogues (compounds 26–29) uniformly lacked antitumor activity, indicating that the pyrrolidine scaffold fundamentally alters the intracellular processing required for cytotoxicity [1].

Cytotoxicity Screening P388 Leukemia Antitumor Nucleosides

Stereochemical Fidelity: D-Prolinol vs. L-Prolinol Enantiomer Differentiation in Biological Recognition

The biological recognition of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol is strictly dependent on its (2R,4R)-D-prolinol stereochemistry. The enantiomeric L-prolinol scaffold, when conjugated to guanine (compound 36), was synthesized from trans-4-hydroxy-L-proline through an analogous route but yielded a product with inverted chirality at all stereocenters [1]. While direct ADA activity data for the L-enantiomer is not reported, the fundamental requirement for the D-configuration in substrate recognition is a well-established principle in nucleoside enzymology [2]. Procuring the correct (2R,4R)-enantiomer is therefore critical; the (2S,4S)-enantiomer, if present as an impurity or as a mis-specified purchase, would be expected to lack the defined ADA substrate activity that constitutes the core value proposition of this compound.

Stereochemistry Enantiomer Selectivity ADA Substrate Specificity

Defined Synthetic Yield and Starting Material: Operational Advantage in Scale-Up Procurement

The synthesis of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol proceeds from cis-4-hydroxy-D-proline through a key stereochemically defined intermediate (compound 19) that is obtained in 61.1% overall yield over five steps [1]. This defined and documented yield provides a benchmark for procurement quality assessment and cost modeling that is unavailable for many niche nucleoside analogues. The use of cis-4-hydroxy-D-proline as a commercially available, enantiopure starting material ensures batch-to-batch stereochemical consistency, differentiating it from analogues requiring resolution of racemic intermediates.

Synthetic Chemistry Process Yield Proline-Derived Building Blocks

Physicochemical Identity: Density and Boiling Point as Procurement Quality Parameters

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol is characterized by a predicted density of 1.77 g/cm³, a boiling point of 534.8 °C at 760 mmHg, and a flash point of 277.2 °C . These physicochemical parameters, while predicted rather than experimentally determined, provide baseline identity and purity verification criteria that distinguish the compound from its structural isomers and degradation products. For procurement purposes, these values can be used as supplementary identity confirmation parameters alongside spectroscopic data, particularly when assessing material from new suppliers or custom synthesis batches.

Physicochemical Characterization Quality Control Identity Testing

High-Value Application Scenarios for cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol Based on Verified Differentiation Evidence


ADA-Coupled Assay Internal Standard and Mechanistic Probe

The compound's defined Ki of 85 µM for mammalian adenosine deaminase, representing a ~50% reduced affinity relative to adenosine but retaining substrate competence, makes it an ideal internal standard for ADA-coupled enzymatic assays [1]. Unlike adenosine, which undergoes rapid deamination that can deplete substrate within typical assay timeframes, the attenuated turnover of the D-prolinol analogue provides a more stable signal window. This property enables its use as a calibration standard in high-throughput screening campaigns targeting ADA inhibitors, adenosine kinase, or downstream purine salvage pathway enzymes, where the compound's non-cytotoxic profile and lack of antiviral activity eliminate confounding biological effects [1].

Authentic Negative Control for Antiviral Nucleoside Discovery Programs

The documented absence of anti-HIV and anti-HSV-1 activity at concentrations up to 100 µM, combined with the compound's structural authenticity as a purine nucleoside analogue, qualifies it as a chemically faithful negative control in antiviral drug discovery [1]. When screening libraries of nucleoside analogues for antiviral efficacy, using cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol as a negative control ensures that any observed antiviral activity in test compounds reflects genuine structure-activity relationships rather than nonspecific cytotoxicity or assay interference. This contrasts with the use of structurally unrelated inert compounds, which may not adequately control for nucleoside-specific assay artefacts [1] [2].

Synthetic Intermediate for Puromycin-Like Antibiotic Analogues

The 4-purinylpyrrolidine scaffold, as demonstrated by the successful coupling of the 6-(dimethylamino)purine analogue (compound 37) to yield the puromycin-like analogue (compound 39), positions cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol as a versatile synthetic intermediate for generating novel peptidyl nucleoside antibiotics [1]. The compound's D-prolinol core provides a chiral, functionalized pyrrolidine platform that can be elaborated through the adenine 6-amino group for further derivatization, utilizing the well-characterized Mitsunobu coupling methodology and deprotection strategies documented in the primary literature [1].

Enantiopure Chiral Building Block for Asymmetric Synthesis

The established synthetic route from cis-4-hydroxy-D-proline, which delivers the key intermediate (compound 19) in 61.1% overall yield, demonstrates the feasibility of producing the compound at meaningful quantities as an enantiopure building block [1]. Its defined (2R,4R) stereochemistry, combined with the presence of both a primary alcohol and a purine base, makes it a valuable chiral synthon for constructing more complex nucleoside mimetics, PNA monomers, or constrained peptide nucleic acid analogues where stereochemical integrity is paramount [1].

Quote Request

Request a Quote for cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.